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molecular formula C9H16FNO2 B1405838 Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate CAS No. 1443983-85-4

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate

Cat. No. B1405838
M. Wt: 189.23 g/mol
InChI Key: HIRURDIZPUXBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193714B2

Procedure details

tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (0.1 g, 0.53 mmol) and trifluoroacetic acid/DCM (1:1, 5.3 mL) was stir at room temperature for 30 min. Then the reaction mixture was concentrated on a rotary evaporator to afford 3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate as clear oil. 1H NMR (DMSO-d6; TFA salt): δ 8.74 (br, 2H), 4.54 (dd, 2H), 4.08-3.98 (m, 2H), 3.84-3.76 (m, 2H), 3.20-3.06 (m, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
trifluoroacetic acid DCM
Quantity
5.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH:3]1[CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.[F:14][C:15]([F:20])([F:19])[C:16]([OH:18])=[O:17].C(Cl)Cl>>[F:14][C:15]([F:20])([F:19])[C:16]([OH:18])=[O:17].[F:1][CH2:2][CH:3]1[CH2:6][NH:5][CH2:4]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
FCC1CN(C1)C(=O)OC(C)(C)C
Name
trifluoroacetic acid DCM
Quantity
5.3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(F)F.FCC1CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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